Ethyl N,N'-dicyclohexylcarbamimidate

Description

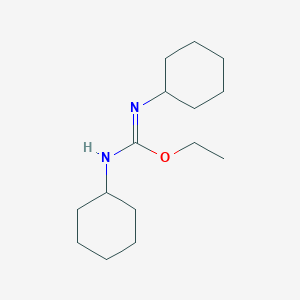

Ethyl N,N'-dicyclohexylcarbamimidate (CAS 87228-84-0) is a carbamimidate ester with the molecular formula C₁₇H₃₂N₂O₂ and a molecular weight of 296.45 g/mol . Key physicochemical properties include:

- Hydrogen bond donors: 1

- Hydrogen bond acceptors: 3

- Rotatable bonds: 8

- Topological polar surface area: 42.8 Ų

- Hydrophobicity (XlogP): 3.9

This compound is structurally characterized by a dicyclohexylcarbamimidoyl group attached to a 2-ethoxyethyl ester moiety. It is often encountered as an intermediate or byproduct in organic synthesis, particularly in reactions involving carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) .

Properties

CAS No. |

6738-14-3 |

|---|---|

Molecular Formula |

C15H28N2O |

Molecular Weight |

252.4 g/mol |

IUPAC Name |

ethyl N,N'-dicyclohexylcarbamimidate |

InChI |

InChI=1S/C15H28N2O/c1-2-18-15(16-13-9-5-3-6-10-13)17-14-11-7-4-8-12-14/h13-14H,2-12H2,1H3,(H,16,17) |

InChI Key |

DFLHUARISJMVGK-UHFFFAOYSA-N |

SMILES |

CCOC(=NC1CCCCC1)NC2CCCCC2 |

Canonical SMILES |

CCOC(=NC1CCCCC1)NC2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl N,N'-Dicyclohexylcarbamimidate vs. N,N'-Dicyclohexylcarbodiimide (DCC)

Key Differences :

- Reactivity : DCC is a carbodiimide widely used to activate carboxylic acids for amide bond formation, whereas ethyl carbamimidate is a transient intermediate or byproduct in such reactions .

- Stability : DCC is moisture-sensitive and requires careful handling, while ethyl carbamimidate’s stability under ambient conditions is less documented.

- Role in Synthesis : DCC directly participates in bond formation, while ethyl carbamimidate is generated during the reaction mechanism (e.g., via nucleophilic attack and elimination steps) .

This compound vs. N,N'-Dicyclohexylurea

| Property | This compound | N,N'-Dicyclohexylurea |

|---|---|---|

| Structure | Carbamimidate ester | Urea derivative |

| Solubility | Likely moderate in organic solvents | Poor solubility in polar solvents |

| Role in Reactions | Intermediate in amidation | Byproduct of DCC-mediated couplings |

| Toxicity | Not well characterized | Generally low; may cause crystallization issues |

Key Differences :

Comparative Reaction Efficiency :

- DCC : Achieves high coupling efficiency but requires post-reaction removal of the urea byproduct.

- Ethyl Carbamimidate: Not directly used as a coupling agent but may influence reaction kinetics due to its intermediate role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.